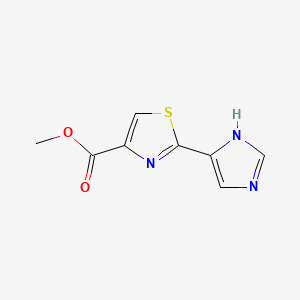
(5-Bromo-1-naphthyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-1-naphthyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom attached to the naphthalene ring and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-naphthyl)trimethylsilane typically involves the bromination of 1-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to (1-naphthyl)trimethylsilane using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution: Formation of substituted naphthyltrimethylsilanes.
Reduction: Formation of (1-naphthyl)trimethylsilane.
Coupling: Formation of biaryl compounds.
科学研究应用
(5-Bromo-1-naphthyl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (5-Bromo-1-naphthyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects. The compound’s reactivity is influenced by the electronic properties of the naphthalene ring and the steric effects of the trimethylsilyl group.
相似化合物的比较
- (5-Bromo-2-naphthyl)trimethylsilane
- (5-Bromo-1,3-phenylene)bis(trimethylsilane)
- (5-Bromo-1,4-phenylene)bis(trimethylsilane)
Comparison: (5-Bromo-1-naphthyl)trimethylsilane is unique due to the specific positioning of the bromine atom on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of regioselectivity and the ability to form specific substitution patterns.
属性
分子式 |
C13H15BrSi |
|---|---|
分子量 |
279.25 g/mol |
IUPAC 名称 |
(5-bromonaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,1-3H3 |
InChI 键 |
OTNVNKVUTSCTAW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


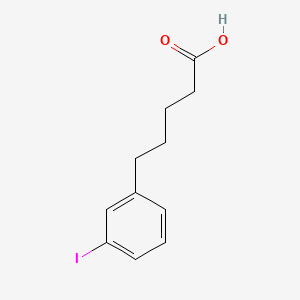
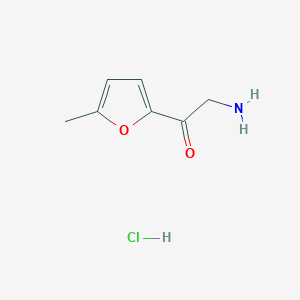
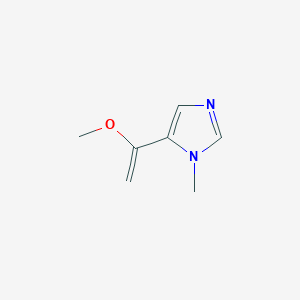

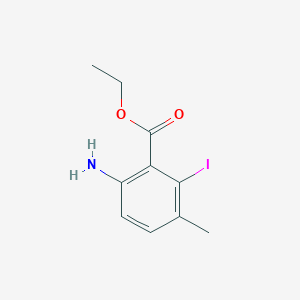

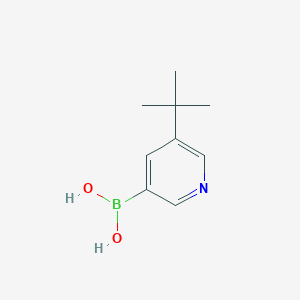
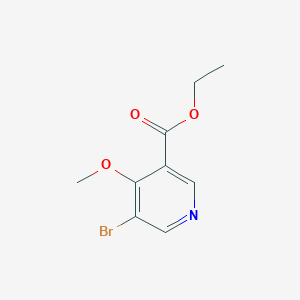
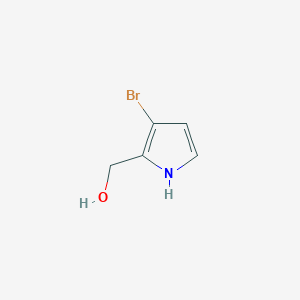
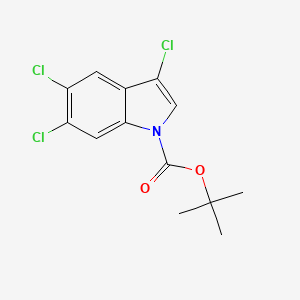
![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)

